molecular formula C16H19N3O2 B2533706 N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034303-50-7

N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No.: B2533706
CAS No.: 2034303-50-7
M. Wt: 285.347
InChI Key: RMHFJTWQLSNCIN-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a compound that belongs to the class of oxalamides, which are known for their diverse biological activities. The presence of the indole moiety in its structure suggests potential pharmacological properties, as indole derivatives are widely recognized for their biological significance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets due to the indole moiety.

    Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various biological receptors, potentially modulating their activity. This can lead to a range of biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine
  • N-arylsulfonyl-3-acetylindole derivatives

Uniqueness

N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is unique due to its specific combination of the cyclopropyl group and the indole moiety, which may confer distinct biological activities compared to other indole derivatives. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N'-cyclopropyl-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-19-9-7-12-10-11(2-5-14(12)19)6-8-17-15(20)16(21)18-13-3-4-13/h2,5,7,9-10,13H,3-4,6,8H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHFJTWQLSNCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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